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Compound of Interest

Compound Name: Chartreusin sodium

Cat. No.: B1668572 Get Quote

CAS Number: 1393-72-2

This document provides a comprehensive technical overview of Chartreusin, a potent

antineoplastic agent. It is intended for researchers, scientists, and drug development

professionals, offering detailed information on its chemical properties, mechanism of action,

and relevant experimental protocols.

Chemical and Physical Properties
Chartreusin is a glycoside antibiotic produced by Streptomyces chartreusis.[1] The sodium salt

of Chartreusin is soluble in water, appearing as gold-colored needles or plates.
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Property Value Reference

CAS Number 6377-18-0 [2]

Molecular Formula C32H32O14 [2]

Molecular Weight 640.59 g/mol [2]

Appearance Yellow plates

Melting Point 184-186 °C

Solubility

Practically insoluble in water;

Soluble in acetone. The

sodium salt has a solubility of

at least 20 mg/ml in water (pH

9.5).

Optical Rotation

[α]D25 +132.5° (c = 0.2 in

pyridine); [α]D25 -33° (c = 0.3

in glacial acetic acid)

UV max (nm) 237, 262, 332, 382, 405, 422

Mechanism of Action
Chartreusin exhibits its anticancer effects through a multi-faceted mechanism of action,

primarily targeting DNA integrity and cellular metabolic processes.

DNA Intercalation and Topoisomerase II Inhibition
Chartreusin is known to bind directly to DNA.[1] This interaction can lead to the inhibition of

DNA replication and the induction of strand scission.[1] A key aspect of its mechanism is the

inhibition of topoisomerase II, an essential enzyme for resolving DNA topological problems

during replication and transcription.[3] By stabilizing the transient covalent complex between

topoisomerase II and DNA, Chartreusin leads to the accumulation of double-strand breaks,

ultimately triggering apoptotic cell death.[3]

Impact on Cellular Signaling Pathways
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Recent studies have indicated that Chartreusin and its derivatives can modulate critical

signaling pathways involved in cancer cell survival and proliferation.

Oxidative Phosphorylation (OXPHOS): For Chartreusin, the downregulated oxidative

phosphorylation (OXPHOS) pathway was identified as an enriched pathway. This is

significant as certain types of cancer cells are highly dependent on OXPHOS for their

survival.

Hippo Signaling Pathway: The Hippo signaling pathway, a crucial regulator of organ size and

cell proliferation, was found to be an enriched pathway for the Chartreusin derivative,

elsamicin B, in its inhibitory effects against ES-2 cells.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

Chartreusin.

Cytotoxicity Assay (CCK-8 Method)
This protocol is used to determine the cytotoxic effects of Chartreusin on cancer cell lines and

to calculate the IC50 value (the concentration of a drug that inhibits 50% of cell growth).

Materials:

96-well plates

Cancer cell lines (e.g., HCT116, BxPC3, T47D, ES-2)

Cell culture medium

Chartreusin stock solution

Cell Counting Kit-8 (CCK-8) solution

Microplate reader

Procedure:
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Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μL

of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Compound Treatment: Prepare serial dilutions of Chartreusin in culture medium. Add 10 μL

of the diluted Chartreusin solutions to the respective wells. Include a vehicle control (medium

with the same concentration of solvent used to dissolve Chartreusin).

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a

5% CO2 incubator.

CCK-8 Addition: Add 10 μL of CCK-8 solution to each well.

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using a suitable software.

Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of Chartreusin on the cell cycle progression of

cancer cells.

Materials:

Cancer cell lines

Chartreusin

Phosphate-buffered saline (PBS)

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:
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Cell Treatment: Culture cells with Chartreusin at the desired concentration for a specific

duration.

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the

cells at -20°C for at least 2 hours.

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content

will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in

the G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase II Inhibition Assay
This assay determines the inhibitory effect of Chartreusin on the relaxation of supercoiled DNA

by human topoisomerase II.

Materials:

Supercoiled pBR322 plasmid DNA

Human Topoisomerase II

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5

mM DTT)

Chartreusin

Agarose gel electrophoresis system

DNA staining agent (e.g., ethidium bromide)

Procedure:
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Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled pBR322 DNA, and

different concentrations of Chartreusin.

Enzyme Addition: Add human topoisomerase II to the reaction mixture.

Incubation: Incubate the reaction at 37°C for 30 minutes.

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and

EDTA).

Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV

light. The inhibition of topoisomerase II activity is observed as a decrease in the amount of

relaxed DNA and an increase in the amount of supercoiled DNA.

Quantitative Data
Cytotoxic Activities of Chartreusin and Its Derivatives
The following table summarizes the IC50 values of Chartreusin (1) and its derivatives (2-4)

against various human cancer cell lines. The CCK-8 method was used to determine these

values.[4]

Compound HCT116 (μM) BxPC3 (μM) T47D (μM) ES-2 (μM)

Chartreusin (1) >50 >50 >50 1.1 ± 0.2

D329C (2) >50 >50 >50 >50

Elsamicin A (3) 0.05 ± 0.01 0.04 ± 0.01 0.06 ± 0.01 0.03 ± 0.01

Elsamicin B (4) 0.04 ± 0.01 0.03 ± 0.01 0.04 ± 0.01 0.02 ± 0.01

HCT116: human colon cancer cell line; BxPC3: human pancreatic cancer cell line; T47D:

human breast cancer cell line; ES-2: human ovarian cancer cell line.
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Signaling Pathway and Experimental Workflow
Diagrams
Proposed Mechanism of Action of Chartreusin
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Caption: Proposed mechanism of action for Chartreusin.

Experimental Workflow for Cytotoxicity and Cell Cycle
Analysis
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Caption: Workflow for assessing cytotoxicity and cell cycle effects.
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Chartreusin's Impact on the Hippo Signaling Pathway
(Hypothesized)
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Caption: Hypothesized impact on the Hippo signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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